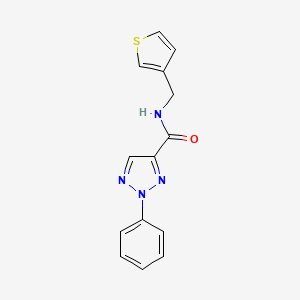
2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a phenyl group (a benzene ring), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The carboxamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be reactive towards acids and bases, and the rings might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing thiophene and triazole moieties, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, certain thiophene derivatives exhibit remarkable antibacterial and antifungal activities, suggesting their potential as promising candidates for developing new antimicrobial agents. These compounds have shown significant effectiveness against bacteria such as E. coli, as well as various fungal strains, indicating their broad-spectrum antimicrobial potential (Mabkhot et al., 2017).
Anticancer Properties
Some triazole derivatives bearing hydrazone moieties have been synthesized and tested for their cytotoxic effects against cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. These compounds were found to inhibit cancer cell migration and growth in spheroid cultures, suggesting their utility in cancer therapy. Notably, certain derivatives were identified as highly active, potentially serving as lead compounds for further antimetastatic drug development (Šermukšnytė et al., 2022).
Chemical and Structural Studies
Research has also focused on the synthesis and characterization of thiophene and triazole compounds, revealing insights into their chemical structures and properties. X-ray diffraction studies, for example, have elucidated the crystal structures of these compounds, providing a foundation for understanding their reactivity and potential interactions with biological targets. Such structural analyses are crucial for the rational design of new compounds with enhanced biological activities (Cakmak et al., 2022).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. However, without more specific information or research interest, it’s difficult to predict exact future directions.
Propriétés
IUPAC Name |
2-phenyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(15-8-11-6-7-20-10-11)13-9-16-18(17-13)12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURNEMAMHGRFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
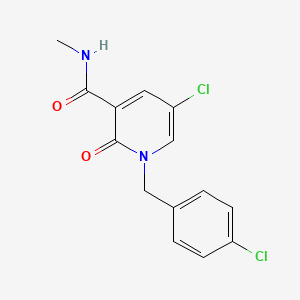
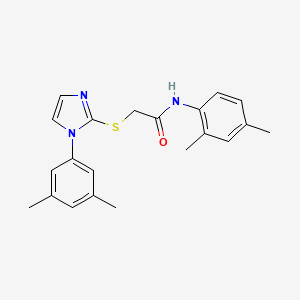
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
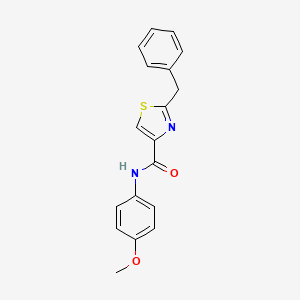
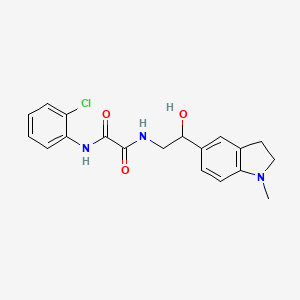
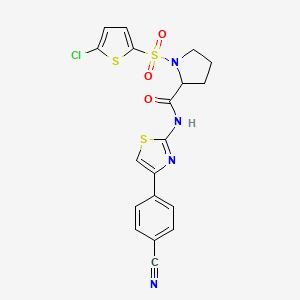
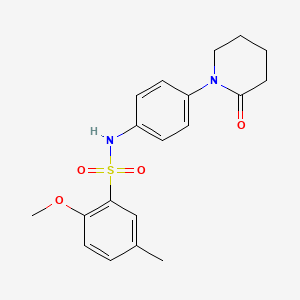
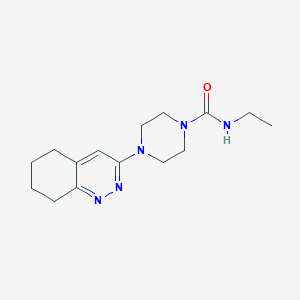
![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
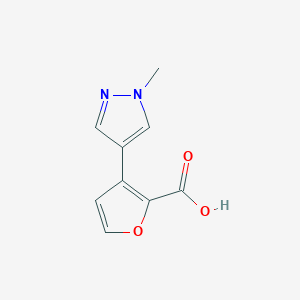
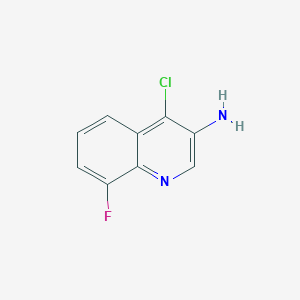
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)